2-(2,4-Difluorophenyl)-5-methylbenzoic acid, 95%
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Overview
Description
2-(2,4-Difluorophenyl)-5-methylbenzoic acid, commonly referred to as DMFBA, is a versatile organic compound with a wide range of applications in the biological sciences. It is a white crystalline solid with a melting point of 117-118°C, and has a molecular weight of 221.2 g/mol. DMFBA is highly soluble in water and other organic solvents, and is used in a variety of synthetic and analytical processes.
Scientific Research Applications
DMFBA has been used in a variety of scientific research applications, including studies of enzyme kinetics, drug metabolism, and protein-ligand interactions. It has also been used as a substrate for the synthesis of various pharmaceuticals, including the anticonvulsant drug phenytoin. DMFBA has also been used in the synthesis of various fluorescent probes, as well as in the development of new methods for the analysis of biological samples.
Mechanism of Action
The mechanism of action of DMFBA is not completely understood. It is believed to interact with various enzymes and receptors in the body, including those involved in the metabolism of drugs and other compounds. It is also thought to interact with various proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
DMFBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to modulate the activity of certain receptors. It has also been shown to have an effect on the expression of certain genes, and to modulate the activity of certain proteins.
Advantages and Limitations for Lab Experiments
DMFBA is a versatile compound that is highly soluble in water and other organic solvents, making it an ideal choice for use in laboratory experiments. It is also relatively inexpensive and easy to obtain, making it an attractive choice for researchers on a budget. However, DMFBA can be toxic in high concentrations and should be handled with care.
Future Directions
Future research on DMFBA could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could explore the potential applications of DMFBA in the synthesis of new pharmaceuticals and fluorescent probes. Additionally, studies could be conducted to investigate the potential toxicity of DMFBA, as well as its potential uses in medical diagnostics and therapeutics. Finally, further research could be conducted to explore the potential applications of DMFBA in the development of new methods for the analysis of biological samples.
Synthesis Methods
DMFBA can be synthesized by the reaction of 2,4-difluorobenzaldehyde and 5-methylbenzoic acid in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 100-120°C. The reaction takes place in two steps: the first is the formation of the aldehyde intermediate, which is then converted to the desired product. The reaction is typically complete in less than two hours.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-4-10(12(6-8)14(17)18)11-5-3-9(15)7-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBMWBSHPSGAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680813 |
Source
|
Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-5-methylbenzoic acid | |
CAS RN |
1226089-26-4 |
Source
|
Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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